molecular formula C18H20O B14623573 1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one CAS No. 59662-30-5

1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one

Cat. No.: B14623573
CAS No.: 59662-30-5
M. Wt: 252.3 g/mol
InChI Key: NHXYKIOYWGCGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with 4-methylpentan-1-one under anhydrous conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one is unique due to the presence of both the biphenyl group and the pentanone chain, which confer distinct chemical and biological properties.

Properties

CAS No.

59662-30-5

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

4-methyl-1-(4-phenylphenyl)pentan-1-one

InChI

InChI=1S/C18H20O/c1-14(2)8-13-18(19)17-11-9-16(10-12-17)15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3

InChI Key

NHXYKIOYWGCGOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.